molecular formula C25H29BrClN5O3 B2649370 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide CAS No. 892286-00-9

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide

Cat. No.: B2649370
CAS No.: 892286-00-9
M. Wt: 562.89
InChI Key: MTEIVXGVSBLLJT-UHFFFAOYSA-N
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Description

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a synthetic compound of considerable interest in the fields of chemistry and pharmacology. Its complex structure includes a quinazolinone core, a butanamide chain, and a substituted piperazine ring, making it a unique candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the quinazolinone core, followed by the attachment of the piperazine and butanamide groups through a series of organic reactions.

  • Formation of Quinazolinone Core

    • Starting material: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline

    • Reaction: Bromination and subsequent cyclization

  • Attachment of Piperazine Ring

    • Starting material: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine

    • Reaction: Nucleophilic substitution

  • Formation of Butanamide Chain

    • Starting material: Butanoyl chloride

    • Reaction: Amide coupling

Industrial Production Methods: Industrial methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlling reaction conditions like temperature, pressure, and solvent systems. Processes like continuous flow synthesis and microwave-assisted synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation at various points, primarily affecting the quinazolinone core.

  • Reduction: : Reductive reactions can be applied to alter the bromine or chlorine substituents.

  • Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, are common to introduce or modify functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions

  • Substitution: : Halogen exchange using sodium iodide (NaI) in acetone

Major Products Formed

  • Oxidation: : Conversion to oxo derivatives

  • Reduction: : Removal of halogen groups

  • Substitution: : Introduction of various substituents to enhance biological activity

Scientific Research Applications

4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is utilized in multiple fields:

  • Chemistry: : Serves as a precursor for synthesizing more complex molecules.

  • Biology: : Studies on its interaction with cellular pathways.

  • Medicine: : Potential therapeutic agent, particularly in cancer and neurodegenerative diseases.

  • Industry: : Used in the development of new materials and drug formulations.

Mechanism of Action

The compound's mechanism of action is multifaceted:

  • Molecular Targets: : It interacts with enzymes and receptors within biological systems.

  • Pathways Involved: : Influences signal transduction pathways, potentially inhibiting certain kinases or altering gene expression.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(3-chlorophenyl)piperazin-1-yl)butanamide

  • 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-phenyl)piperazin-1-yl)propyl)butanamide

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide stands out due to its unique substitution pattern, enhancing its biological activity and specificity.

Properties

CAS No.

892286-00-9

Molecular Formula

C25H29BrClN5O3

Molecular Weight

562.89

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35)

InChI Key

MTEIVXGVSBLLJT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

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